2-[(2,3-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide
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Overview
Description
2-[(2,3-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a thiophene ring, an isopropyl group, and a dimethoxybenzoyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(2,3-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid with an appropriate amine derivative. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(2,3-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethoxybenzoyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its structural similarity to other bioactive benzamides, it is being explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(2,3-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
2-[(2,3-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide can be compared with other benzamide derivatives, such as:
2-[(3,4-dimethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound has a similar benzamide structure but includes a tetrahydrofuran ring, which may confer different chemical and biological properties.
Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate: This ester derivative has similar structural features but differs in its ester functional group, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20N2O4S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-5-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4S/c1-9(2)13-8-11(15(18)20)17(24-13)19-16(21)10-6-5-7-12(22-3)14(10)23-4/h5-9H,1-4H3,(H2,18,20)(H,19,21) |
InChI Key |
RFVPUIBACZPPEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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